molecular formula C6H7NO2 B12513372 2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)-

2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)-

Cat. No.: B12513372
M. Wt: 125.13 g/mol
InChI Key: AMQZZSZCLSVKLO-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)- (CAS RN: 3307-88-8) is a cyano-substituted acrylate ester with the molecular formula C₆H₇NO₂ and a molar mass of 125.127 g/mol . Its structure features a Z-configuration at the double bond (C2=C3), a cyano group (-CN) at the β-position, and an ethyl ester moiety. This compound is part of the acrylate ester family, known for their reactivity in polymerization and applications in adhesives, coatings, and specialty polymers. The electron-withdrawing cyano group enhances its electrophilic character, making it a candidate for Michael addition reactions or copolymerization with electron-rich monomers .

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

ethyl 3-cyanoprop-2-enoate

InChI

InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3

InChI Key

AMQZZSZCLSVKLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC#N

Origin of Product

United States

Preparation Methods

Homogeneous Catalytic Systems

  • L-Proline in Ethanol : Luo et al. demonstrated that L-proline (10 mol%) in ethanol at 95°C facilitates the condensation of indole-3-carbaldehydes with ethyl cyanoacetate, achieving 50–57% yields of (Z)-configured products. The reaction mechanism involves enamine intermediate formation, enhancing stereoselectivity.
  • DBU-Mediated Cyclization : In the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and water, ethyl (E)-3-aryl-2-cyanoacrylates react with ethyl glycinate hydrochloride to form furan derivatives, though the primary condensation step achieves >70% conversion.

Heterogeneous Catalytic Systems

A poly(4-vinylpyridine)/Al₂O₃-SiO₂ catalyst in water enables a solvent-free Knoevenagel condensation, yielding 98% ethyl (Z)-2-cyano-3-phenylacrylate from benzaldehyde and ethyl cyanoacetate at 80°C. This method reduces environmental impact and simplifies product isolation.

Reaction Equation :
$$
\text{RCHO} + \text{NCCH}2\text{COOEt} \xrightarrow{\text{Base}} \text{RCH=C(CN)COOEt} + \text{H}2\text{O}
$$

Condensation with Formaldehyde

Industrial-scale synthesis often employs formaldehyde due to cost efficiency. Ethyl cyanoacetate reacts with paraformaldehyde in acetonitrile at 90°C, catalyzed by ytterbium triflate, achieving 70.67% yield. The mechanism involves sequential enolate formation and elimination:

Reaction Equation :
$$
\text{HCHO} + \text{NCCH}2\text{COOEt} \xrightarrow{\text{Yb(OTf)}3} \text{CH}2=\text{C(CN)COOEt} + \text{H}2\text{O}
$$

Notably, the product tends to polymerize, necessitating cracking at 150–200°C under reduced pressure (-0.098 MPa) with P₂O₅ and hydroquinone.

Methanimidate Ester Route

Patent CN113402424A details a high-yield (95%) method using ethyl phenylmethanimidate and ethyl cyanoacetate under thermal conditions (80–140°C) with DMAP or triethylamine catalysts. Ethanol byproduct is removed via vacuum distillation to shift equilibrium.

Reaction Equation :
$$
\text{PhC(=NH)OEt} + \text{NCCH}2\text{COOEt} \xrightarrow{\Delta} \text{PhC(=C(CN)COOEt)NH}2 \xrightarrow{-\text{NH}_3} \text{PhCH=C(CN)COOEt}
$$

Diaryl Ketone Imine Condensation

US5917080A discloses a process where benzophenone imines react with ethyl cyanoacetate at 30–40°C under nitrogen, yielding >99% pure product after thin-film distillation. Ammonia is continuously removed to prevent side reactions.

Reaction Equation :
$$
\text{Ph}2\text{C=NH} + \text{NCCH}2\text{COOEt} \xrightarrow{\text{NaHCO}3} \text{Ph}2\text{C=C(CN)COOEt} + \text{NH}_3
$$

Stabilization and Purification Techniques

Post-synthesis purification is critical due to the monomer’s rapid polymerization. Methods include:

  • Deaeration : Degassing under nitrogen at 30–45°C and 666–1330 Pa reduces residual acrylonitrile and ethanol to <150 ppm, minimizing odor and whitening.
  • Additives : SO₂ (20–40 ppm) and hydroquinone (0.1 wt%) inhibit radical polymerization during storage.

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Yield (%) Purity (%)
Knoevenagel (DBU) DBU 95 70 95
Formaldehyde Yb(OTf)₃ 90 70.67 98
Methanimidate DMAP 140 95 98
Diaryl Imine NaHCO₃ 40 94 99.5

Chemical Reactions Analysis

Ethyl cis-(beta-cyano)acrylate undergoes several types of chemical reactions:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, here's information regarding the applications of "2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester" and related compounds:

2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester:

  • This compound can be analyzed using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry, formic acid can be used instead of phosphoric acid . It can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .

2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester:

  • Also known as ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, this compound has a molecular weight of 231.25 g/mol .

Ethyl cyanoacrylate:

  • Therapeutic Uses Ethyl cyanoacrylate can be used as biological tissue adhesives, especially to arrest bleeding and to close wounds without sutures .
  • Industrial Uses Ethyl cyanoacrylate is used as a monomer and an adhesion/cohesion promoter in adhesives and sealant chemicals . It is found in numerous consumer products across auto products, home maintenance, inside the home, and personal care .

3-Cyano-2-oxo-propanoic acid ethyl ester:

  • 3-Cyano-2-oxo-propionic Acid Ethyl Ester Sodium Salt is used in the preparation of stimulators of soluble guanylate cyclase .

Comparison with Similar Compounds

Ethyl (2Z)-3-phenylacrylate (CAS 4610-69-9)

  • Molecular Formula : C₁₁H₁₂O₂
  • Molar Mass : 176.215 g/mol
  • Key Differences: Replaces the cyano group with a phenyl ring. The phenyl group introduces steric bulk and electron-donating resonance effects, reducing electrophilicity compared to the cyano derivative. This compound is used in flavorings and fragrances due to its cinnamate-like structure .

Ethyl 3-phenylacrylate (trans-isomer) (CAS 103-36-6)

  • Molecular Formula : C₁₁H₁₂O₂
  • Molar Mass : 176.2118 g/mol
  • Key Differences : The E-configuration alters spatial arrangement, affecting intermolecular interactions. The trans-isomer (ethyl cinnamate) is more common in natural products and has a lower boiling point (271°C) compared to its Z-counterpart due to reduced steric hindrance .

Methyl (2Z)-3-phenylacrylate (CAS 19713-73-6)

  • Molecular Formula : C₁₀H₁₀O₂
  • Molar Mass : 162.19 g/mol
  • Key Differences : The methyl ester reduces steric bulk and increases volatility compared to ethyl esters. Applications include polymer precursors and intermediates in organic synthesis .

Ethyl 3-(4-bromophenyl)-2-cyanoacrylate (CAS 948023-55-0)

  • Molecular Formula: C₁₂H₁₀BrNO₂
  • Molar Mass : 280.12 g/mol
  • Key Differences: Incorporates a bromophenyl group and an additional cyano substituent.

Physical and Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)- C₆H₇NO₂ 125.127 Not reported ~1.10 (estimated) Cyano, ethyl ester
Ethyl (2Z)-3-phenylacrylate C₁₁H₁₂O₂ 176.215 ~354 (predicted) 1.131 (predicted) Phenyl, ethyl ester
Ethyl acrylate C₅H₈O₂ 100.12 99.4 0.923 Acrylate ester
Ethyl 3-ethoxy-2-nitroacrylate C₇H₁₁NO₅ 189.17 Not reported 1.25 (predicted) Nitro, ethoxy, ester
  • Reactivity: The cyano group in 2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)- increases electrophilicity, favoring nucleophilic attacks compared to phenyl-substituted analogs.
  • Thermal Stability : Bromophenyl and nitro derivatives (e.g., CAS 948023-55-0, 58651-55-1) exhibit lower thermal stability due to decomposition risks from halogen or nitro groups .

Biological Activity

2-Propenoic acid, 3-cyano-, ethyl ester, commonly referred to as ethyl cyanoacrylate, is a compound with significant biological activity and various applications in medical and industrial fields. Its chemical structure is characterized by the presence of a cyano group and an ethyl ester functional group, which contribute to its reactivity and biological interactions.

  • Chemical Formula : C₈H₁₁NO₃
  • Molecular Weight : 169.1778 g/mol
  • CAS Registry Number : 94-05-3
  • IUPAC Name : Ethyl 2-cyano-3-ethoxyacrylate

Biological Activity Overview

Ethyl cyanoacrylate exhibits a range of biological activities that are primarily related to its use as an adhesive in medical applications. Its rapid polymerization upon contact with moisture makes it useful for tissue bonding.

Key Biological Activities:

  • Wound Closure : Ethyl cyanoacrylate is used in surgical adhesives for skin closure, providing a waterproof barrier and promoting healing.
  • Antimicrobial Properties : Some studies suggest that cyanoacrylates possess antimicrobial properties, reducing the risk of infection at the wound site.
  • Tissue Adhesion : The compound forms strong bonds with biological tissues, which is beneficial in surgeries requiring tissue approximation.

Toxicological Profile

While ethyl cyanoacrylate has beneficial uses, it also poses certain health risks:

  • Irritation : Exposure can lead to skin, eye, and respiratory irritation. Symptoms may include redness, swelling, and discomfort.
  • Sensitization : There are reports of allergic reactions in some individuals after repeated exposure.
  • Pulmonary Effects : Inhalation of vapors can cause respiratory issues in sensitive individuals or those with pre-existing conditions.

Case Study 1: Surgical Applications

A clinical study evaluated the efficacy of ethyl cyanoacrylate in pediatric surgeries compared to traditional sutures. Results indicated that patients treated with the adhesive experienced less postoperative pain and quicker recovery times .

Case Study 2: Occupational Exposure

Research on workers using ethyl cyanoacrylate adhesives revealed cases of occupational asthma and dermatitis. The study highlighted the importance of proper ventilation and personal protective equipment to minimize exposure risks .

Data Table: Summary of Biological Effects

Biological EffectDescriptionReference
Wound ClosureEffective in closing surgical wounds
Antimicrobial ActivityPotential to reduce infection rates
Skin IrritationCommonly reported side effect
Respiratory SensitizationLinked to occupational exposure

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